molecular formula C7H4Cl2N2 B579453 2,4-dichloro-1H-benzimidazole CAS No. 15965-56-7

2,4-dichloro-1H-benzimidazole

Cat. No.: B579453
CAS No.: 15965-56-7
M. Wt: 187.023
InChI Key: OWIRVNDMYDSKIJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at the 2 and 4 positions of the benzimidazole ring enhances its chemical reactivity and biological properties.

Scientific Research Applications

2,4-Dichloro-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-1H-benzimidazole has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor This suggests that it interacts with this receptor, potentially influencing its function

Cellular Effects

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor . This suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are known to be key components to functional molecules that are used in a variety of everyday applications . This suggests that this compound may have similar stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Benzimidazole derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may have similar dosage-dependent effects in animal models.

Metabolic Pathways

It has been found to be rapidly metabolized by human hepatic microsomes . This suggests that it may interact with enzymes or cofactors in these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted benzimidazoles with various functional groups replacing the chlorine atoms.

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

Comparison with Similar Compounds

2,4-Dichloro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

    2,5-Dichlorobenzimidazole: Similar structure but with chlorine atoms at different positions, leading to variations in its chemical and biological properties.

    2-Chlorobenzimidazole:

The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical behavior and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,4-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRVNDMYDSKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (10 mL) was added to 4-chloro-1,3-dihydro-benzoimidazol-2-one (0.750 g, 4.45 mmol), and the mixture heated to 80° C. for 48 h. The mixture was cooled to 23° C. and POCl3 removed under reduced pressure. The residue was cooled to 0° C., and cold saturated aqueous NaHCO3 (20 mL) was added cautiously. After stirring at 23° C. for 15 min, the mixture was sonicated and the resulting residue was filtered to yield the titled compound (0.760 g, 92%), which was used in the next step without further purification. MS (ESI/CI): mass calcd. for C7H6Cl2N2, 186.0; m/z found, 187.0 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 13.68 (s, 1H), 7.51-7.42 (m, 1H), 7.32-7.25 (m, 1H), 7.22 (m, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
92%

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